[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid
Description
Structural Characteristics and Nomenclature
[2-(3,5-Dimethyl-triazol-4-yl)-phenoxy]-acetic acid is a heterocyclic compound featuring a phenoxyacetic acid moiety linked to a 3,5-dimethyl-substituted 1,2,4-triazole ring at the 4-position. The molecular structure consists of a phenyl ring bonded through an ether linkage (phenoxy group) to an acetic acid side chain, with the triazole ring attached at the ortho position (2-position) of the phenyl ring. The triazole ring is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4, with methyl groups at positions 3 and 5, contributing to the compound's lipophilicity and electronic properties.
The full IUPAC name, reflecting its structure, is [2-(3,5-dimethyl-1,2,4-triazol-4-yl)phenoxy]acetic acid. Its molecular formula is C13H14N4O3, indicating 13 carbons, 14 hydrogens, 4 nitrogens, and 3 oxygens, consistent with the phenoxyacetic acid and triazole components.
The compound’s chemical identifiers include CAS numbers and PubChem CID entries, which facilitate database referencing and chemical information retrieval. The compound’s 2D and 3D structures are available in chemical databases, showing the spatial arrangement of atoms and conformers relevant for understanding its reactivity and interactions.
Historical Context and Academic Significance
The synthesis and study of [2-(3,5-Dimethyl-triazol-4-yl)-phenoxy]-acetic acid align with historical efforts to explore heterocyclic compounds containing triazole rings, which have been of interest since the mid-20th century due to their versatile chemical reactivity and biological activity. Triazole derivatives have been extensively investigated for their roles in medicinal chemistry, agrochemicals, and material sciences.
Academic research has focused on developing preparative methods for triazole-containing acetic acids and their derivatives, examining their physical and chemical properties through techniques such as infrared spectroscopy, nuclear magnetic resonance, and elemental analysis. These studies have provided insights into the compound’s structure-function relationships and have laid the groundwork for further functionalization and application development.
The compound’s relevance is underscored by its inclusion in various chemical libraries and its use as a scaffold in the synthesis of bioactive molecules, reflecting its importance in heterocyclic chemistry research and synthetic organic chemistry.
Relevance to Heterocyclic Chemistry and Bioactive Molecules
Within heterocyclic chemistry, the 1,2,4-triazole ring is a privileged structure due to its stability, electronic characteristics, and ability to coordinate with metal ions or interact with biological targets. The incorporation of a 3,5-dimethyl substitution pattern on the triazole ring modulates the compound’s physicochemical properties, potentially enhancing its bioavailability and target specificity.
The phenoxyacetic acid moiety serves as a versatile functional group that can engage in hydrogen bonding and ionic interactions, making the compound a valuable intermediate or active component in the design of pharmaceuticals, agrochemicals, and enzyme inhibitors. Its structural framework is conducive to modifications that can optimize biological activity, such as esterification or amide formation.
Research has demonstrated that compounds structurally related to [2-(3,5-Dimethyl-triazol-4-yl)-phenoxy]-acetic acid exhibit diverse bioactivities, including antimicrobial, antifungal, and herbicidal effects, highlighting the compound’s potential as a lead molecule in drug discovery and agricultural chemistry.
Data Table: Key Chemical Properties of [2-(3,5-Dimethyl-triazol-4-yl)-phenoxy]-acetic acid
Detailed Research Findings
Synthetic methods for compounds containing 1,2,4-triazole rings linked to phenoxyacetic acid have been developed, employing standard organic synthesis techniques with characterization by IR spectroscopy, proton nuclear magnetic resonance, and elemental analysis to confirm structure and purity.
Esterification reactions of triazole-containing acetic acids have been studied to generate derivatives with modified physical and chemical properties, facilitating the exploration of structure-activity relationships.
Computational toxicity predictions have been performed on related triazole-acetic acid derivatives, indicating their potential safety profiles and guiding further bioactivity studies without involving dosage or adverse effect data.
The compound’s heterocyclic core and substitution pattern influence its electronic distribution and steric environment, which are critical for interactions with biological macromolecules, making it a promising scaffold for drug design and agrochemical development.
Properties
IUPAC Name |
2-[2-(3,5-dimethyl-1,2,4-triazol-4-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-13-14-9(2)15(8)10-5-3-4-6-11(10)18-7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEXRMNIYGGDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186380 | |
| Record name | 2-[2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019111-23-9 | |
| Record name | 2-[2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019111-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401186380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 3,5-Dimethyl-1,2,4-triazole Ring
The triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate amidine or nitrile precursors. The 3,5-dimethyl substitution is introduced by using methyl-substituted starting materials or by methylation post ring formation.
- Reaction conditions: Mild heating under reflux in polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) is common.
- Catalysts/Reagents: Acidic or basic catalysts may be employed to facilitate cyclization.
Attachment of the Phenoxy Group
The phenoxy moiety is introduced through a nucleophilic aromatic substitution reaction:
- Substrate: A halogenated precursor (usually a halogenated phenol derivative).
- Nucleophile: The triazole ring nitrogen or an oxygen nucleophile.
- Conditions: The reaction is conducted in the presence of alkali or alkaline earth metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) to generate the phenolate ion, which then attacks the electrophilic carbon bearing the leaving group.
- Solvent: Polar aprotic solvents such as DMF or NMP.
- Temperature: Typically between 130°C and 230°C to promote substitution without decomposition.
- Outcome: The phenoxy group is covalently bonded to the triazole ring via an ether linkage.
Industrial and Laboratory Scale Synthesis Considerations
| Aspect | Details |
|---|---|
| Reaction Medium | Chlorinated hydrocarbons (e.g., methylene chloride) or polar aprotic solvents |
| Oxidation Agents | m-Chloroperbenzoic acid or peracetic acid (for intermediate oxidation steps) |
| Temperature Range | -10°C to 230°C depending on step |
| Catalysts | Alkali hydroxides (NaOH, KOH), acid catalysts for esterification |
| Purification Techniques | Activated carbon treatment, recrystallization, chromatography |
| Yield and Purity | Chemical yields typically 90-100%; isomeric purity >95% in optimized processes |
Industrial synthesis often employs continuous flow reactors for cycloaddition and nucleophilic substitution to optimize yield and scalability. Advanced purification methods ensure removal of side products and isomeric impurities.
Representative Preparation Procedure (Literature-Based)
A typical laboratory synthesis might proceed as follows:
- Cyclization: Synthesize 3,5-dimethyl-1,2,4-triazole by reacting methyl-substituted hydrazine derivatives with nitriles under reflux in DMF.
- Phenoxy Substitution: React the triazole intermediate with a halogenated phenol derivative in the presence of sodium hydroxide in DMF at 150-200°C for several hours.
- Acetic Acid Introduction: Treat the phenoxy-triazole intermediate with chloroacetic acid under reflux to form an ester, followed by hydrolysis with aqueous sodium hydroxide to yield the target acetic acid compound.
- Purification: Filter the crude product, treat with activated carbon in warm cyclohexane, and recrystallize to obtain pure [2-(3,5-dimethyl-triazol-4-yl)-phenoxy]-acetic acid.
Analytical Confirmation and Quality Control
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure, especially the triazole ring and phenoxy linkage.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- Chromatographic Techniques: High-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess purity and identify impurities.
- Melting Point Determination: Ensures consistency with known physical data.
Summary Table: Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Catalysts | Solvent | Temperature Range | Notes |
|---|---|---|---|---|---|
| 1. Triazole ring formation | Cyclization | Methyl-substituted hydrazines, nitriles | DMF, NMP | Reflux (~100-150°C) | Controlled pH and time essential |
| 2. Phenoxy group attachment | Nucleophilic substitution | Halogenated phenol, NaOH/KOH | DMF, NMP | 130-230°C | Alkali hydroxide base required |
| 3. Acetic acid introduction | Esterification + Hydrolysis | Chloroacetic acid, acid/base catalyst | Reflux in suitable solvent | Esterification: reflux; Hydrolysis: 50-100°C | Two-step process for free acid formation |
| 4. Purification | Recrystallization, filtration | Activated carbon, cyclohexane | Cyclohexane | Warm (~50°C) | Removes colored impurities |
Research Findings and Optimization Notes
- Reaction yields can be maximized by maintaining strict control over temperature and pH during each step.
- Use of polar aprotic solvents like DMF or NMP enhances nucleophilic substitution efficiency.
- Alkali hydroxides are preferred bases for phenoxy substitution due to their strong basicity and solubility.
- Purification with activated carbon and recrystallization improves product purity significantly, achieving >95% isomeric purity.
- Continuous flow synthesis methods are promising for scale-up, offering better heat and mass transfer control.
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce different functional groups onto the triazole ring .
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of 2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy-acetic acid is in the development of herbicides. The compound exhibits selective herbicidal activity against a range of broadleaf weeds while being safe for crops such as cereals and legumes. Its mechanism involves the inhibition of specific metabolic pathways in target plants, leading to their death without affecting non-target species.
Case Study: Efficacy Against Weeds
A study conducted by researchers demonstrated that formulations containing this compound significantly reduced the biomass of common broadleaf weeds in controlled environments. The results indicated a reduction in weed growth by up to 80% when applied at optimal concentrations .
Pharmaceutical Applications
Antifungal Activity
The compound has shown promising antifungal properties, particularly against various strains of fungi that affect crops and human health. Its effectiveness is attributed to its ability to disrupt fungal cell membranes and inhibit growth.
Research Findings
In laboratory settings, 2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy-acetic acid was tested against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antifungal agents, suggesting its potential as a new therapeutic option .
Materials Science Applications
Polymer Additives
In materials science, this compound is being explored as an additive in polymers to enhance their properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Case Study: Polymer Blends
A recent study evaluated the impact of adding 2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy-acetic acid to polyvinyl chloride (PVC) blends. The results showed a marked improvement in tensile strength and elongation at break compared to pure PVC formulations . This enhancement is crucial for applications requiring durable materials.
Mechanism of Action
The mechanism of action of [2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
a. (3,5-Dimethyl-[1,2,4]triazol-1-yl)-acetic Acid Hydrochloride (CAS 1187927-35-0)
- Structure : The triazole ring is substituted at position 1 instead of 4, with identical 3,5-dimethyl groups.
- Properties: Positional isomerism significantly impacts electronic distribution.
- Activity : Data suggest that 1-substituted triazoles often display reduced herbicidal activity but enhanced antimicrobial properties compared to 4-substituted variants .
b. [2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic Acid (CAS 919016-18-5)
- Structure : Replaces the 3,5-dimethyl groups with a furan-2-yl substituent.
- Properties : The furan ring introduces π-electron density, increasing planarity and altering lipophilicity. This may enhance membrane permeability but reduce metabolic stability due to oxidative susceptibility .
- Activity : Furan-containing analogs show moderate herbicidal activity but superior antifungal effects, likely due to interactions with fungal cytochrome P450 enzymes .
Backbone Modifications: Phenoxy-Acetic Acid vs. Thioacetic Acid
a. 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid
- Structure: Replaces the phenoxy group with a thioether linkage and includes 2,4-dimethoxyphenyl substituents.
- Properties: The thioether group increases acidity (pKa ~3.5 vs. ~4.2 for phenoxy analogs) and enhances metal-chelating capacity. Methoxy groups improve solubility but may reduce cell permeability due to hydrogen bonding .
- Activity : These compounds exhibit potent antifungal activity (MIC ≤1 µg/mL against Candida albicans) and moderate herbicidal effects, contrasting with the broader pesticidal activity of the dimethyl-triazole analog .
b. 2-(3,5-Dimethylphenoxy)-2-(1,2,4-triazolyl)acetic Acid -N-tert-Butylamide
- Structure : Incorporates an amide group instead of the carboxylic acid.
- Properties : The tert-butylamide group increases lipophilicity (logP ~2.8 vs. ~1.5 for the parent acid), enhancing blood-brain barrier penetration but reducing water solubility .
- Activity : Amide derivatives show improved insecticidal activity (LC50 = 0.8 µM against Spodoptera frugiperda) but diminished herbicidal effects, suggesting target specificity influenced by backbone modifications .
Halogen-Substituted Analogs
a. 4-Amino-3,5-Bis(2-Dichlorophenoxy)-1,2,4-triazole
- Structure: Features dichlorophenoxy groups instead of methyl-substituted triazole.
- Properties : Chlorine atoms enhance electronegativity, improving oxidative stability and binding to hydrophobic enzyme pockets. However, increased molecular weight (~450 g/mol) may limit bioavailability .
- Activity: Demonstrates strong herbicidal activity (IC50 = 12 nM for Amaranthus retroflexus), outperforming methyl-substituted triazoles in weed control but with higher toxicity to non-target organisms .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid (CAS No. 1019111-23-9) is a compound characterized by its triazole ring structure, which is known for a variety of biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry.
- Molecular Formula : C₁₂H₁₃N₃O₃
- Molecular Weight : 247.25 g/mol
- IUPAC Name : 2-[2-(3,5-dimethyl-1,2,4-triazol-4-yl)phenoxy]acetic acid
Synthesis
The synthesis of this compound typically involves:
- Formation of the triazole ring.
- Attachment to a phenoxy-acetic acid moiety through cyclization reactions involving amidines and carboxylic acids.
Common synthetic routes often utilize one-pot methods to enhance efficiency and reduce purification needs .
Anticancer Properties
Research indicates that compounds with triazole rings exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Antiproliferative Activity : The compound has been tested against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). In these studies, it demonstrated promising IC50 values ranging from 1.1 μM to 2.6 μM, suggesting strong anticancer potential compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound also shows antimicrobial properties:
- Inhibition of Bacterial Growth : It was effective against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
Study on Anticancer Activity
In a study evaluating a series of triazole derivatives, this compound was found to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. The compound exhibited significant TS inhibitory activity with IC50 values ranging from 1.95 μM to 4.24 μM .
Study on Antimicrobial Activity
Another investigation highlighted the compound's effectiveness against clinically relevant bacterial strains. The results showed that it could significantly inhibit the growth of both gram-positive and gram-negative bacteria, supporting its use in developing new antimicrobial therapies .
Comparative Biological Activity Table
Q & A
Q. What synthetic methodologies are optimal for preparing [2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid and its derivatives?
The compound can be synthesized via nucleophilic substitution of 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid under alkaline conditions. Refluxing in equimolar alkali medium (e.g., sodium hydroxide) at controlled temperatures (80–100°C) for 3–5 hours yields thioacetic acid intermediates, which are further purified via recrystallization from ethanol/water mixtures . Structural confirmation requires elemental analysis (C, H, N content) and IR spectroscopy (e.g., S–H stretch at 2550–2600 cm⁻¹ for thioacetic intermediates) .
Q. How can researchers confirm the structural integrity and purity of synthesized derivatives?
A multi-technique approach is recommended:
- Elemental analysis : Verify stoichiometric ratios of C, H, N (e.g., ±0.3% deviation from theoretical values) .
- IR spectroscopy : Identify functional groups (e.g., C=O at 1700–1750 cm⁻¹ for acetic acid moieties) .
- Chromatography : Thin-layer chromatography (TLC) with silica gel plates and ethanol/chloroform eluents confirms purity (>95% by spot homogeneity) .
Q. What preliminary biological screening approaches are suitable for assessing antimicrobial activity?
Use agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with compound concentrations ranging from 10–100 μg/mL. Include positive controls (e.g., ciprofloxacin) and measure inhibition zones. For antifungal activity, test against Candida albicans using similar protocols. Note that methoxy-substituted derivatives often show enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of antimicrobial efficacy?
Systematic substitution at the triazole ring (e.g., 2,4-dimethoxyphenyl or 3,4-dimethoxyphenyl groups) enhances hydrophobic interactions with microbial membranes. For example, 3,4-dimethoxy derivatives exhibit 2–4x higher activity against S. aureus compared to unsubstituted analogs. SAR studies should correlate logP values (calculated via HPLC) with MIC (minimum inhibitory concentration) data to identify optimal lipophilicity ranges .
Q. What experimental strategies resolve contradictions in stability data under stress conditions?
Degradation studies in acidic/alkaline buffers (pH 1–12) at 40–60°C for 24–72 hours can identify labile functional groups. For example, hydrolysis of the acetic acid moiety may occur at pH >10, detected via HPLC mass balance (total degradation products + intact compound = 100%) . Use LC-MS to characterize degradation products (e.g., triazole ring-opening fragments) and adjust formulation pH or storage conditions accordingly .
Q. How do metal salt derivatives impact solubility and bioavailability?
Reacting the free acid with metal sulfates (e.g., Fe²⁺, Zn²⁺) in ethanol/water yields salts with improved aqueous solubility. For instance, zinc salts show 3–5x higher solubility in PBS (pH 7.4) than the parent acid. Assess bioavailability via in vitro Caco-2 cell permeability assays, noting that sodium/potassium salts may exhibit faster absorption due to ionization .
Q. Which advanced analytical techniques validate crystalline structure and hydrogen-bonding networks?
Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings (e.g., 84.24° for pyridine-benzene systems) and hydrogen-bonding patterns (O–H···N, C–H···O). Thermal gravimetric analysis (TGA) confirms stability up to 200°C, while differential scanning calorimetry (DSC) detects melting points (±2°C accuracy) .
Methodological Considerations
- Data Interpretation : Correlate IR peaks (e.g., C=O shifts) with computational models (DFT) to predict electronic effects of substituents .
- Controlled Variables : Maintain strict pH/temperature control during synthesis to minimize side products (e.g., esterification byproducts at high acidity) .
- Biological Assays : Include cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to differentiate antimicrobial efficacy from general toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
